(S)-2-Phenylaziridine
Overview
Description
®-2-Phenylaziridine is a chiral aziridine compound characterized by a three-membered ring structure with a phenyl group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Phenylaziridine can be synthesized through several methods, including:
Asymmetric Synthesis: One common method involves the asymmetric aziridination of alkenes using chiral catalysts. For example, the reaction of styrene with a nitrene source in the presence of a chiral catalyst can yield ®-2-Phenylaziridine with high enantioselectivity.
Cyclization Reactions: Another approach involves the cyclization of chiral amino alcohols. This method typically requires the use of strong bases and specific reaction conditions to achieve the desired product.
Industrial Production Methods: While the industrial production of ®-2-Phenylaziridine is less common, it can be scaled up using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of ®-2-Phenylaziridine can yield amines, typically using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, typically in an organic solvent such as dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
®-2-Phenylaziridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aziridines.
Medicine: ®-2-Phenylaziridine derivatives have shown potential as therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Phenylaziridine involves its reactivity towards nucleophiles and electrophiles. The strained three-membered ring makes the compound highly reactive, allowing it to participate in various chemical transformations. The phenyl group attached to the aziridine ring can influence the compound’s reactivity and selectivity in these reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Electrophilic Reactions: The compound can also act as an electrophile, reacting with nucleophiles to form new carbon-nitrogen bonds.
Comparison with Similar Compounds
2-Phenylaziridine: The non-chiral version of ®-2-Phenylaziridine, lacking the enantiomeric purity.
3-Phenylaziridine: A structural isomer with the phenyl group attached to the third carbon atom.
N-Phenylaziridine: An aziridine derivative with the phenyl group attached to the nitrogen atom.
Uniqueness: ®-2-Phenylaziridine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in asymmetric synthesis and in the development of chiral pharmaceuticals.
Properties
IUPAC Name |
(2S)-2-phenylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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